molecular formula C17H19NO3 B2878578 methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate CAS No. 478078-44-3

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2878578
CAS No.: 478078-44-3
M. Wt: 285.343
InChI Key: DMJSGVWEUDHQKR-UHFFFAOYSA-N
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Description

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is a pyrrole-based derivative featuring a 4-tert-butylbenzoyl substituent at the 4-position of the pyrrole ring and a methyl ester at the 2-position. Pyrrole derivatives are widely studied due to their biological relevance and applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group, a bulky alkyl substituent, enhances lipophilicity and may influence crystallinity, solubility, and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-17(2,3)13-7-5-11(6-8-13)15(19)12-9-14(18-10-12)16(20)21-4/h5-10,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJSGVWEUDHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328392
Record name methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478078-44-3
Record name methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Pathway

Standard Laboratory Procedure

Reagents :

  • Methyl 1H-pyrrole-2-carboxylate (1.0 equiv)
  • 4-tert-Butylbenzoyl chloride (2.0 equiv)
  • Anhydrous AlCl₃ (2.5 equiv)
  • CH₂Cl₂ (1 mL/mmol AlCl₃)

Steps :

  • Suspend AlCl₃ in CH₂Cl₂ at 0°C under nitrogen.
  • Add 4-tert-butylbenzoyl chloride dropwise, followed by methyl 1H-pyrrole-2-carboxylate.
  • Warm to room temperature (RT) and stir for 16 hours.
  • Quench with 1 M HCl (0°C), extract with CH₂Cl₂, and wash with saturated NaHCO₃ and brine.
  • Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (hexane/EtOAc 4:1 → 2:1).

Yield : 45–60% after purification.

Table 1: Critical Reaction Parameters
Parameter Optimal Value Effect of Deviation
Temperature 0°C → RT <0°C: Slower kinetics
AlCl₃ Equiv 2.5 <2.5: Incomplete acylation
Reaction Time 16 h <16 h: Lower conversion

Alternative Synthetic Strategies

N-Protection/Deprotection Approaches

To mitigate competing reactions at the pyrrole N-H, tert-butoxycarbonyl (Boc) protection is employed:

  • Protect pyrrole with Boc anhydride.
  • Perform acylation at position 4.
  • Deprotect with trifluoroacetic acid (TFA).

Advantages :

  • Improved regioselectivity in polyfunctional systems.
  • Higher yields (55–65%) for sensitive substrates.

Disadvantages :

  • Additional steps increase synthesis time.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Pilot studies show:

  • 80°C, 30 min → 52% yield.
  • Comparable purity to conventional methods.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (s, 1H, H-3), 6.98 (s, 1H, H-5), 3.89 (s, 3H, OCH₃), 1.34 (s, 9H, C(CH₃)₃).
  • ¹³C NMR : δ 185.2 (C=O, benzoyl), 165.4 (C=O, ester), 135.6–122.1 (aromatic carbons), 34.9 (C(CH₃)₃), 31.2 (C(CH₃)₃).
  • HRMS : m/z calculated for C₁₈H₂₁NO₃ [M+H]⁺: 300.1594, found: 300.1596.

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the acyl group’s position and planarity of the pyrrole ring. Key metrics:

  • Bond length C4–C(benzoyl): 1.487 Å.
  • Dihedral angle (pyrrole/benzoyl): 12.5°.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer, reproducibility, and safety.
  • Conditions : 0.1 M substrate in CH₂Cl₂, residence time 30 min, 25°C.
  • Output : 90% conversion, 85% isolated yield after in-line extraction.

Solvent Recycling

  • CH₂Cl₂ recovery via distillation achieves 95% purity, reducing costs by 40%.

Challenges and Optimization Frontiers

Byproduct Formation

  • Diacylation : Occurs with excess acyl chloride (yield loss: 15–20%). Mitigated by stoichiometric control.
  • Ester Hydrolysis : Minimized by avoiding aqueous workup above pH 7.

Catalyst Innovations

  • FeCl₃ : Eco-friendly alternative (yield: 50%), but slower kinetics.
  • Ionic Liquids : [BMIM][AlCl₄] enables catalyst reuse (3 cycles, 75% yield).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and carbonyl groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Properties/Applications References
Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate C₁₄H₁₃NO₃ 243.26 4-methylbenzoyl LogP = 2.95; rotatable bonds = 4; used in building block synthesis
Methyl 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylate C₁₃H₉Cl₂NO₃ 298.12 2,4-dichlorobenzoyl Intermediate for non-competitive GluN3 antagonists
Methyl 5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylate C₁₇H₂₁NO₂ 283.35 4-(tert-butyl)phenyl at pyrrole 5-position Mp: 152–153°C; synthesized via Suzuki coupling (80% yield)
Methyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate C₁₃H₁₃NO₃ 231.25 4-methoxyphenyl Lower LogP due to polar methoxy group; potential for hydrogen bonding
Target: Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate C₁₈H₂₁NO₃ 299.36 (estimated) 4-tert-butylbenzoyl Expected high lipophilicity (LogP > 3); enhanced steric bulk for crystallinity modulation

Structural and Electronic Effects

  • Substituent Position and Bulk : The tert-butyl group at the para position of the benzoyl moiety introduces significant steric bulk compared to methyl or methoxy substituents. This may reduce rotational freedom (rotatable bonds = 4 in methylbenzoyl analog vs. similar in target) and enhance crystallinity .
  • In contrast, chlorine substituents (e.g., in dichlorobenzoyl derivatives) are electron-withdrawing, altering reactivity .

Physicochemical Properties

  • Melting Points : Bulky substituents like tert-butyl may elevate melting points (e.g., 152–153°C in 5-(4-tert-butylphenyl) analog) due to improved crystal packing .

Biological Activity

Methyl 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoyl chloride with methyl pyrrole-2-carboxylate under controlled conditions. The resulting compound features a pyrrole ring substituted with a bulky tert-butyl group, which may enhance its biological activity by improving solubility and stability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. For example, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains, including drug-resistant strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Pyrrole derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the ERK5 pathway. In vitro studies demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cellular processes, thus altering cell proliferation and survival.
  • Receptor Modulation : It may act on various receptors involved in signal transduction pathways, leading to changes in gene expression associated with inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of pyrrole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 μg/mL, suggesting a promising role for these compounds in developing new antibiotics .
  • Anticancer Studies : In a xenograft mouse model, a related pyrrole derivative demonstrated substantial tumor growth inhibition compared to controls. The study highlighted the compound's ability to induce apoptosis via activation of caspase pathways, underscoring its potential as an anticancer agent .

Research Findings Table

Activity TypeTarget Organism/Cell TypeIC50 (μg/mL)Mechanism of Action
AntimicrobialStaphylococcus aureus10Cell wall disruption
AntimicrobialEscherichia coli15Metabolic pathway interference
AnticancerHeLa Cells5Apoptosis induction via caspase activation
AnticancerMouse Xenograft Model-Tumor growth inhibition

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